CYP51-IN-8
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[(2-bromophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-5-3-4-6-19(16)22)12-21(29,13-28-15-25-14-26-28)18-8-7-17(23)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWICBISOCKDYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrF2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655270 | |
| Record name | 1-{[(2-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155361-06-0 | |
| Record name | 1-{[(2-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Validation & Comparative
Validating Target Engagement of Novel CYP51 Inhibitors in a Cellular Context: A Comparative Guide
A Note on CYP51-IN-8: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound". Therefore, this guide provides a comprehensive framework for validating the cellular target engagement of any novel inhibitor of CYP51, using "this compound" as a placeholder for a hypothetical new chemical entity. The principles, protocols, and comparative data presented herein are applicable to the broader class of CYP51 inhibitors.
Introduction
Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals.[1][2] Its essential role in maintaining the integrity of fungal cell membranes has made it a primary target for antifungal drugs, most notably the azole class of inhibitors.[3][4] Validating that a novel compound, such as this compound, directly interacts with and engages CYP51 within the complex environment of a living cell is a critical step in drug discovery and development.[5] This process confirms the mechanism of action and provides essential data for establishing structure-activity relationships (SAR).
This guide offers a comparative overview of key methodologies for validating CYP51 target engagement in cells. It details experimental protocols, presents quantitative data for established inhibitors, and provides visualizations to clarify complex pathways and workflows.
The Ergosterol Biosynthesis Pathway: The Role of CYP51
CYP51 catalyzes the demethylation of lanosterol, a critical step in the production of ergosterol, the primary sterol in fungal cell membranes.[6][7][8] Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[1][3]
Caption: The ergosterol biosynthesis pathway highlighting the critical role of CYP51.
Core Methodologies for Cellular Target Engagement
Several robust techniques can be employed to validate the interaction between a compound and its intracellular target. The primary methods discussed in this guide are the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay.
Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET Target Engagement Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[9][10] | Ligand binding protects the target protein from proteolytic degradation.[11][12] | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein by the compound.[13][14][15] |
| Compound Modification | Not required. | Not required. | Requires a fluorescently labeled tracer specific to the target. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[9][16] | Moderate throughput, suitable for validation and screening of smaller libraries. | High-throughput compatible.[17] |
| Readout | Western Blot, ELISA, Mass Spectrometry, or proximity-based assays (e.g., AlphaLISA).[16][18] | Western Blot or Mass Spectrometry.[12] | Bioluminescence Resonance Energy Transfer (BRET) signal measured on a plate reader.[17] |
| Cellular Context | Can be performed in intact cells, cell lysates, or tissues.[18][19] | Typically performed in cell lysates.[11][12] | Performed in live cells.[13][14] |
| Key Advantage | Label-free and applicable to native proteins in a physiological context.[10] | Does not require compound modification and is independent of the molecule's mechanism of action.[20] | Provides quantitative binding affinity and residence time data in live cells.[15][21] |
| Key Limitation | Not all ligand binding events result in a significant thermal shift.[22] | The degree of protection from proteolysis can be subtle and variable. | Requires genetic modification of the target protein and development of a specific fluorescent tracer.[13] |
Quantitative Data for Known CYP51 Inhibitors
The following table summarizes the inhibitory potency (IC50) and binding affinity (Kd) of several commercially available CYP51 inhibitors against Candida albicans CYP51 (CaCYP51). This data provides a benchmark for the expected potency of novel inhibitors like this compound.
| Compound | Assay Type | IC50 (µM) | Kd (nM) | Reference(s) |
| Fluconazole | CYP51 Reconstitution Assay | 0.31 - 0.6 | 47,000 | [23] |
| Itraconazole | CYP51 Reconstitution Assay | ~0.5 | 10 - 26 | [23] |
| Ketoconazole | CYP51 Reconstitution Assay | 0.4 - 0.6 | 10 - 26 | [23] |
| Voriconazole | CYP51 Reconstitution Assay | - | 10 - 26 | [23] |
| Clotrimazole | Spectral Titration | - | 1.3 | [2] |
| Econazole | Spectral Titration | - | 1.3 | [2] |
Note: IC50 and Kd values can vary depending on the specific assay conditions, CYP51 ortholog, and the presence of other cellular components.
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding increases the thermal stability of the target protein.[9][10]
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
-
Cell Culture and Treatment:
-
Culture cells known to express CYP51 (e.g., a relevant fungal strain or a mammalian cell line overexpressing CYP51) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Shock:
-
Cell Lysis and Fractionation:
-
Lyse the cells using a method suitable for membrane proteins. This may involve freeze-thaw cycles followed by sonication or the addition of a mild non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40) to the lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[24]
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble CYP51 in each sample by Western blotting using a specific anti-CYP51 antibody. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities for CYP51 and the loading control.
-
Normalize the CYP51 signal to the loading control.
-
Plot the normalized signal against the temperature to generate melt curves for the vehicle- and this compound-treated samples.
-
Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm). A positive ΔTm indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the principle that ligand binding can protect a protein from proteolysis.[11][12]
Caption: Drug Affinity Responsive Target Stability (DARTS) experimental workflow.
-
Lysate Preparation:
-
Harvest cells expressing CYP51 and lyse them in a buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100 or NP-40) to solubilize membrane proteins.[11] Avoid harsh detergents like SDS.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control for 1-2 hours at room temperature or 4°C.
-
-
Protease Digestion:
-
Add a protease, such as pronase or thermolysin, to each aliquot. The optimal protease and its concentration need to be determined empirically to achieve partial digestion of the total protein content.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
-
Stopping the Reaction and Analysis:
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-CYP51 antibody to visualize the amount of intact, protected CYP51.
-
-
Data Analysis:
-
Compare the intensity of the full-length CYP51 band in the this compound-treated samples to the vehicle control. Increased band intensity in the presence of the inhibitor indicates protection from proteolysis and thus, target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[13][14][15] It requires the expression of the target protein as a fusion with NanoLuc® luciferase and the use of a fluorescent tracer that binds to the target.
Caption: NanoBRET™ Target Engagement Assay experimental workflow.
-
Construct Generation and Cell Line Development:
-
Create a mammalian expression vector encoding human or fungal CYP51 fused to NanoLuc® luciferase (either N- or C-terminal fusion).
-
Transfect a suitable cell line (e.g., HEK293T) with the construct and select for stable expression.
-
-
Assay Setup:
-
Plate the CYP51-NanoLuc® expressing cells in a white, 96- or 384-well plate.
-
Prepare serial dilutions of this compound.
-
Add the fluorescent tracer (a specific CYP51 ligand conjugated to a fluorophore) to the cells at a predetermined optimal concentration.
-
Immediately add the dilutions of this compound or a vehicle control.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).[17]
-
Add the NanoBRET™ substrate to the wells.
-
Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm) using a plate reader equipped with appropriate filters.[17]
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which represents the cellular affinity of the compound for CYP51.
-
Conclusion
Validating the cellular target engagement of a novel CYP51 inhibitor is a critical step in its development as a potential therapeutic. The choice of methodology depends on various factors, including the availability of reagents, required throughput, and the specific questions being addressed. CETSA and DARTS offer the advantage of being label-free and can be performed with the unmodified compound. NanoBRET, on the other hand, provides highly quantitative data on binding affinity and residence time in a live-cell format but requires more upfront development. By employing one or more of these orthogonal approaches, researchers can confidently confirm the on-target activity of novel CYP51 inhibitors, providing a solid foundation for further preclinical and clinical investigation.
References
- 1. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 5. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 9. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 16. youtube.com [youtube.com]
- 17. eubopen.org [eubopen.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
